3-Chloro-7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a pyrrolo-pyridazine core structure with a chlorine atom at the third position
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer activity , suggesting potential targets could be enzymes or receptors involved in cell proliferation and apoptosis.
Biochemical Pathways
Related compounds have shown to inhibit prostaglandin e2 and interleukin activity , suggesting that it might affect similar inflammatory pathways.
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that it might induce similar cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate pyrrole and pyridazine precursors under specific conditions to form the desired heterocyclic structure. For instance, cyclization of 3-chloropyridazine with pyrrole in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
3-Chloro-7H-pyrrolo[2,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for its biological activity against various targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyridazine Derivatives: Compounds with a pyridazine ring also show diverse applications in medicinal chemistry and materials science.
Uniqueness
3-Chloro-7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of both pyrrolo and pyridazine rings, which confer distinct chemical and biological properties. Its chlorine substitution further enhances its reactivity and potential for derivatization .
Properties
IUPAC Name |
3-chloro-7H-pyrrolo[2,3-c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOKSFQKTLHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NN=C(C=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718828 |
Source
|
Record name | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-18-0 |
Source
|
Record name | 3-Chloro-7H-pyrrolo[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-7H-pyrrolo[2,3-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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